Beryllium carbide

Nuclear Materials Radiation Damage Ion Irradiation

Graphite moderators in molten salt reactors suffer radiation-induced swelling, salt intrusion, and fission gas retention. Beryllium Carbide (Be2C) offers a proven alternative with: - Radiation tolerance: No degradation at 30 dpa, 500°C - Molten salt compatibility: 100-hour FLiBe exposure, no mass loss - High decomposition temperature: ≥2100°C - Low nitride contamination: 0.05% Be3N2 via direct synthesis route Available for R&D and commercial supply with custom packaging.

Molecular Formula Be2C
CBe2
Molecular Weight 30.035 g/mol
CAS No. 506-66-1
Cat. No. B3343149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeryllium carbide
CAS506-66-1
Molecular FormulaBe2C
CBe2
Molecular Weight30.035 g/mol
Structural Identifiers
SMILES[Be]=C=[Be]
InChIInChI=1S/C.2Be
InChIKeyUQVOJETYKFAIRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beryllium Carbide Technical Profile & Procurement


Beryllium carbide (Be2C) is a refractory metal carbide exhibiting a cubic anti-fluorite crystal structure with a density of 1.90 g/cm³ and a decomposition temperature of ≥2100°C [1]. The compound is characterized by high neutron moderation efficiency, low neutron absorption cross section, and exceptional high-temperature stability [2]. Be2C has emerged as a candidate material for advanced nuclear reactor moderators, particularly in molten salt reactor (MSR) designs where conventional graphite moderators face limitations related to radiation damage, salt impregnation, and fission product gas retention [3]. The compound is typically synthesized via direct reaction of beryllium metal powder with carbon at temperatures above 900°C, or through carbothermal reduction of beryllium oxide with carbon at temperatures exceeding 1500°C [4].

Be2C vs. Graphite & BeO: Substitution Risks


In-class substitution among neutron moderator materials is technically constrained by fundamentally divergent performance characteristics under operational conditions. Graphite, the incumbent moderator in molten salt reactor designs, exhibits well-documented vulnerability to radiation-induced dimensional instability, salt impregnation into porosity, and retention of fission product gases—concerns that directly informed ORNL's 1967 decision to reduce MSR power density [1]. Beryllium oxide (BeO), while offering high thermal conductivity and established moderator performance, presents toxicity hazards during fabrication and proves difficult to form into complex geometries [1]. Beryllium metal itself lacks sufficient high-temperature structural integrity for advanced reactor designs [1]. These material-specific limitations necessitate a systematic, evidence-based evaluation of Be2C against these comparators across multiple performance dimensions including radiation tolerance, molten salt compatibility, thermal stability, and neutronic efficiency.

Beryllium Carbide: Comparative Evidence


Radiation Tolerance: Be2C vs. Graphite

Be2C exhibits radiation tolerance under high-dose conditions with no evidence of amorphization, phase precipitation, or dislocation loops up to 30 displacements per atom (dpa) at temperatures up to 500°C [1]. In contrast, graphite moderators in molten salt reactors suffer from radiation-induced dimensional changes that historically forced power density reductions and design compromises [2]. The absence of observable radiation damage in Be2C at 30 dpa—a dose level relevant to reactor service conditions—represents a quantifiable advantage over graphite's documented radiation degradation behavior.

Nuclear Materials Radiation Damage Ion Irradiation

Molten Salt Compatibility

Be2C demonstrates chemical compatibility with molten fluoride salt (FLiBe) under static exposure conditions, exhibiting little to no signs of mass loss or salt intrusion after 100 hours of exposure [1]. This contrasts sharply with graphite, where salt impregnation into pores and retention of fission product gases are persistent operational concerns that drive reactor design limitations [2]. The 100-hour FLiBe exposure data, while preliminary, represents the first experimental evidence of Be2C's compatibility in molten salt environments.

Molten Salt Reactors FLiBe Salt Corrosion Resistance

Thermal Stability vs. Beryllium Metal

Be2C exhibits a decomposition temperature of ≥2100°C [1], significantly exceeding the practical upper temperature limit of beryllium metal, which cannot be used for high-temperature reactor designs due to inadequate structural performance [2]. This thermal stability advantage enables Be2C deployment in elevated-temperature reactor concepts where metallic beryllium is inapplicable.

High-Temperature Materials Refractory Ceramics Thermal Stability

Coating vs. Bulk: Oxidation Resistance

Plasma-enhanced chemical vapor deposition (PECVD) produces Be2C coatings that are resistant to oxidation and hydrolysis in dry/moist air, a behavior that differs from bulk Be2C [1]. The coatings, deposited at substrate temperatures as low as 250°C, demonstrate acceptable hydrogen permeability and meet major requirements for ablator material in inertial confinement fusion (ICF) target capsules [1].

Inertial Confinement Fusion Plasma-Enhanced CVD Protective Coatings

B4C Sintering Aid

Beryllium carbide functions as a sintering aid for boron carbide (B4C), enabling densification without the energy-intensive hot-pressing typically required. Addition of 1% Be2C to submicron B4C powder, sintered at 2280°C in argon-nitrogen atmosphere, achieves 94% theoretical density with uniform equiaxed grain microstructure [1]. This compares favorably to conventional B4C hot-pressing which requires temperatures ≥2000°C and pressures of 3000–5000 psi, yielding only simple billet geometries that require costly diamond machining [1].

Boron Carbide Sintering Aids Advanced Ceramics Processing

Synthesis Purity: Be+C vs. BeO+C

The direct reaction between beryllium metal powder and carbon proceeds at approximately 1000°C—substantially lower than the beryllium oxide–carbon reduction temperature (>1500°C) [1]. This lower-temperature process produces Be2C with only ~0.05% nitrogen contamination (as Be3N2), whereas the BeO–C carbothermal route yields product containing 2–3% Be3N2 even when driven to completion [1]. In optimized conditions, the Be+C direct reaction yields 95.8% Be2C with 2.74% BeO, 0.052% Be3N2, and 0.91% free carbon [1].

Carbide Synthesis High-Purity Materials Process Optimization

Beryllium Carbide Application Scenarios


Molten Salt Reactor Neutron Moderator

Be2C is positioned as an alternative to graphite moderators in MSR designs, supported by experimental evidence of radiation tolerance (no degradation at 30 dpa, 500°C [1]) and molten salt compatibility (100-hour FLiBe exposure without mass loss or salt intrusion [1]). The compound's high decomposition temperature (≥2100°C [2]) and neutronic efficiency [3] address graphite's limitations in radiation damage, salt impregnation, and fission product gas retention. This scenario is most relevant for advanced reactor developers seeking moderator materials capable of extended service life in high-temperature fluoride salt environments.

ICF Target Ablator Coating

PECVD-deposited Be2C coatings offer oxidation and hydrolysis resistance in dry/moist air—a property absent in bulk Be2C [1]. Deposited at low substrate temperature (250°C) with acceptable hydrogen permeability [1], these coatings meet critical requirements for ICF ablator materials. This scenario addresses fusion energy research programs requiring thin-film beryllium-containing coatings with controlled permeability and environmental stability during target fabrication and handling.

Boron Carbide Sintering Aid

Be2C enables pressureless sintering of B4C to high density (94% theoretical with 1% Be2C addition at 2280°C [1]), eliminating the need for costly hot-pressing and enabling complex net-shape fabrication. This application scenario serves manufacturers of B4C armor, wear-resistant components, and nuclear control rods where hot-pressing limitations (high pressure, simple billet geometry, diamond machining costs) constrain production economics and design flexibility.

High-Purity Be2C Synthesis

The Be+C direct reaction route at ~1000°C produces Be2C with dramatically reduced nitride contamination (0.05% Be3N2) compared to the BeO+C carbothermal method (2–3% Be3N2 [1]), yielding 95.8% pure product under optimized conditions [1]. This scenario applies to specialty chemical manufacturers supplying beryllium compounds for nuclear applications where nitrogen impurity content must be minimized to meet reactor-grade material specifications.

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